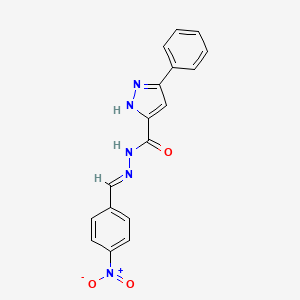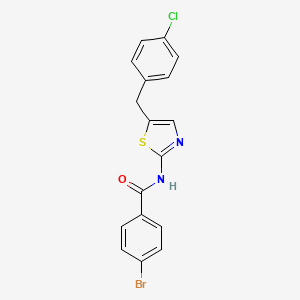![molecular formula C22H19Cl2N3O2 B11982427 2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide CAS No. 324072-72-2](/img/structure/B11982427.png)
2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex molecular structure, which includes dichlorophenoxy and diazenyl functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines and diazonium salts. One common method includes the preparation of 2-(2,4-dichlorophenoxy)acetyl chloride by heating 2,4-dichlorophenoxyacetic acid with phosphorous pentachloride . This intermediate is then reacted with 2-methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease processes.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively inhibit the COX-2 enzyme, leading to anti-inflammatory effects . Additionally, it may interact with other cellular proteins and receptors, modulating various signaling pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(2,4-dichlorophenoxy)-N-(4-(diethylamino)phenyl)acetamide
- **2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide
- **2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide is unique due to its specific diazenyl functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Numéro CAS |
324072-72-2 |
|---|---|
Formule moléculaire |
C22H19Cl2N3O2 |
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C22H19Cl2N3O2/c1-14-5-3-4-6-20(14)27-26-17-8-9-19(15(2)11-17)25-22(28)13-29-21-10-7-16(23)12-18(21)24/h3-12H,13H2,1-2H3,(H,25,28) |
Clé InChI |
YCXWPGYLHSUOPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982348.png)
![diethyl 5-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11982357.png)
![Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11982360.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11982367.png)

![2-[(3-methylthiophen-2-yl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B11982389.png)

![ethyl 2-{3-hydroxy-4-[(4-methylphenyl)carbonyl]-2-oxo-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11982398.png)



![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11982432.png)
![3-Nitrobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11982435.png)

